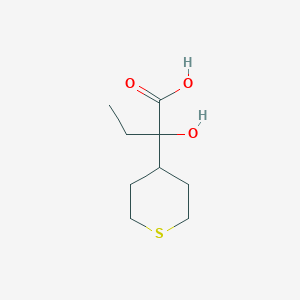
2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid is an organic compound with the molecular formula C9H16O3S It features a tetrahydrothiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom, attached to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates . The reaction conditions are generally mild, often carried out at room temperature in ionic liquids to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom in the tetrahydrothiopyran ring to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the tetrahydrothiopyran ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Similar structure but lacks the hydroxyl group.
2H-Pyran-2-ol, tetrahydro-: Contains an oxygen atom instead of sulfur in the ring.
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Contains additional oxygen atoms, forming a sulfone.
Uniqueness
2-Hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid is unique due to the presence of both a hydroxyl group and a tetrahydrothiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H16O3S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
2-hydroxy-2-(thian-4-yl)butanoic acid |
InChI |
InChI=1S/C9H16O3S/c1-2-9(12,8(10)11)7-3-5-13-6-4-7/h7,12H,2-6H2,1H3,(H,10,11) |
Clé InChI |
PSQMWZWKRYEGFZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCSCC1)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



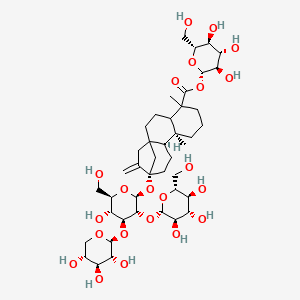
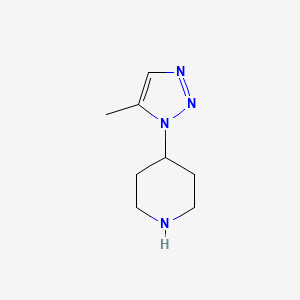
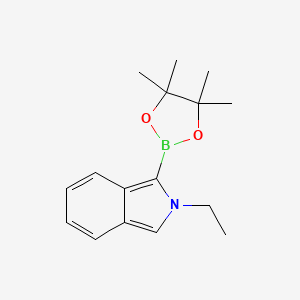
![[(1S)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate](/img/structure/B13024356.png)

![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)


![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)

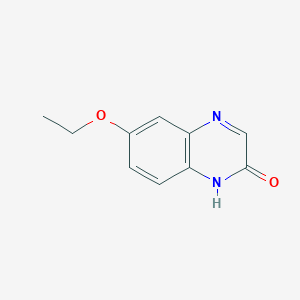
![[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)
